molecular formula C9H17NO3 B13276177 (2S)-2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid

(2S)-2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid

Cat. No.: B13276177
M. Wt: 187.24 g/mol
InChI Key: PUAQUQINYKVKOQ-MLWJPKLSSA-N
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Description

(2S)-2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid is a chiral amino acid derivative with a unique oxolane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of amino acid derivatives and oxolane precursors, followed by cyclization and purification steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with additional functional groups, while reduction can produce simpler amino acid derivatives.

Scientific Research Applications

(2S)-2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in enzyme inhibition and as a substrate for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-3-(5-methyloxolan-2-yl)propanoic acid
  • (2S)-2-Amino-3-(5,5-dimethylthiazolan-2-yl)propanoic acid

Uniqueness

(2S)-2-Amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid is unique due to its specific oxolane ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

(2S)-2-amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid

InChI

InChI=1S/C9H17NO3/c1-9(2)4-3-6(13-9)5-7(10)8(11)12/h6-7H,3-5,10H2,1-2H3,(H,11,12)/t6?,7-/m0/s1

InChI Key

PUAQUQINYKVKOQ-MLWJPKLSSA-N

Isomeric SMILES

CC1(CCC(O1)C[C@@H](C(=O)O)N)C

Canonical SMILES

CC1(CCC(O1)CC(C(=O)O)N)C

Origin of Product

United States

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